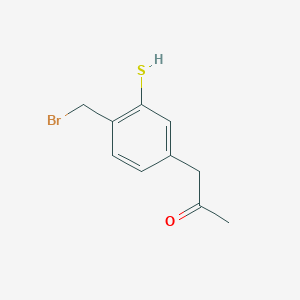

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one

Descripción

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone substituted with a bromomethyl group at the para position and a mercapto (-SH) group at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₁BrOS, with a molecular weight of ~259.16 g/mol .

Propiedades

Fórmula molecular |

C10H11BrOS |

|---|---|

Peso molecular |

259.16 g/mol |

Nombre IUPAC |

1-[4-(bromomethyl)-3-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H11BrOS/c1-7(12)4-8-2-3-9(6-11)10(13)5-8/h2-3,5,13H,4,6H2,1H3 |

Clave InChI |

LVHYRYZRNQXTNV-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC1=CC(=C(C=C1)CBr)S |

Origen del producto |

United States |

Métodos De Preparación

Common Synthetic Route

A typical synthetic route starts from 1-(4-methyl-3-mercaptophenyl)propan-2-one. Bromination is carried out using bromine (Br2) or bromine sources such as N-bromosuccinimide (NBS) under controlled conditions:

- Reagents: Bromine or NBS

- Solvents: Acetic acid, carbon tetrachloride, or dichloromethane

- Temperature: Controlled low temperatures (0–25 °C) to avoid side reactions

- Additives: Radical initiators like azobisisobutyronitrile (AIBN) may be used to promote selective bromination of the methyl group.

The mercapto (-SH) group is sensitive to oxidation and nucleophilic substitution; therefore, reaction conditions are optimized to minimize its oxidation or unwanted side reactions. Protection of the mercapto group (e.g., as a thioether) may be employed in some protocols to improve yield and selectivity.

Industrial Synthesis Considerations

In industrial settings, continuous flow reactors are often used to maintain precise control over reaction parameters such as temperature, concentration, and reaction time, leading to improved yields and purity. Catalysts and optimized solvent systems reduce by-product formation and environmental impact.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromination reagent | Bromine (Br2) or NBS | NBS preferred for milder, selective bromination |

| Solvent | Acetic acid, carbon tetrachloride, dichloromethane | Choice affects selectivity and solubility |

| Temperature | 0–25 °C | Lower temperatures reduce over-bromination |

| Reaction time | 1–4 hours | Monitored to prevent side reactions |

| Radical initiator | AIBN (optional) | Facilitates bromination via radical mechanism |

| Mercapto group protection | Thioether formation (optional) | Prevents oxidation during bromination |

| Purification | Column chromatography (silica gel) | Hexane/ethyl acetate gradient |

Analytical Characterization of the Product

To confirm the successful synthesis and purity of 1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one, several spectroscopic and analytical techniques are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation of aromatic and aliphatic protons and carbons | Signals for bromomethyl (-CH2Br), mercapto (-SH), and ketone (C=O) groups |

| FT-IR Spectroscopy | Identification of functional groups | C=O stretch near 1700 cm⁻¹; S-H stretch near 2550 cm⁻¹ |

| Mass Spectrometry | Molecular weight and isotope pattern confirmation | Molecular ion peak at m/z consistent with C10H10BrOS; characteristic bromine isotope pattern |

| Elemental Analysis | Purity and composition verification | Consistent with molecular formula C10H10BrOS |

Summary Table of Preparation Methods

| Step | Description | Typical Conditions/Notes |

|---|---|---|

| Starting Material | 1-(4-methyl-3-mercaptophenyl)propan-2-one | Commercially available or synthesized |

| Bromination | Selective bromination of methyl group | Br2 or NBS, acetic acid or CCl4, 0–25 °C |

| Mercapto group protection | Optional protection to prevent oxidation | Formation of thioether or disulfide intermediates |

| Purification | Isolation of pure product | Column chromatography with silica gel |

| Characterization | Confirm structure and purity | NMR, FT-IR, MS, elemental analysis |

Research Findings and Literature Insights

- Bromination using NBS in the presence of AIBN in acetic acid or carbon tetrachloride has been reported to give high selectivity for bromomethyl formation without significant oxidation of the mercapto group.

- Radical bromination is preferred over electrophilic aromatic substitution to avoid multiple brominations on the aromatic ring.

- Industrial scale synthesis benefits from continuous flow reactors to improve reproducibility and reduce hazardous waste.

- The mercapto group’s redox sensitivity necessitates careful control during synthesis and storage to maintain compound integrity.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

Condensation Reactions: The carbonyl group in the propan-2-one moiety can participate in condensation reactions with amines or other nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Disulfides or sulfoxides can be formed from the mercapto group.

Condensation Products: Imines or other condensation products can be formed from the carbonyl group.

Aplicaciones Científicas De Investigación

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one depends on its specific application:

In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

In Materials Science: The compound’s electronic properties can influence the behavior of materials in electronic devices.

Comparación Con Compuestos Similares

Research Findings and Challenges

- Stability: The mercapto group’s susceptibility to oxidation limits the target compound’s shelf life compared to non-thiol analogues .

- Regioselectivity : Bromination of poly-substituted aromatics often requires directing groups (e.g., -OCH₃) to achieve desired positions, complicating synthesis .

- Computational Insights : Studies on similar compounds (e.g., chalcones) use density functional theory (DFT) to predict electronic properties, guiding synthetic optimization .

Actividad Biológica

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one is a compound characterized by its unique structural features, including a bromomethyl group and a mercapto group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections delve into the biological activity, synthesis, and relevant research findings regarding this compound.

Chemical Structure and Properties

- Molecular Formula : C10H11BrOS

- Molecular Weight : 259.16 g/mol

- Functional Groups :

- Bromomethyl group (reactive halogen)

- Mercapto group (thiol)

The presence of these functional groups enhances the compound's reactivity, allowing it to interact with various biological targets.

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one exhibits its biological activity primarily through:

- Covalent Bond Formation : The bromomethyl group acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function.

- Redox Reactions : The mercapto group can participate in redox reactions, influencing cellular signaling pathways and protein functions.

Antimicrobial Activity

Studies have indicated that compounds with similar structures may possess significant antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes.

| Microorganism | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | Disruption of cell wall synthesis |

| Escherichia coli | Moderate inhibition | Enzyme inhibition |

Anticancer Activity

Research has suggested that 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one may exhibit anticancer properties. Its ability to form covalent bonds with nucleophilic sites on cancer-related proteins could lead to the modulation of cell proliferation pathways.

| Cancer Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 15 | Cytotoxicity observed |

| MCF-7 (breast) | 20 | Induction of apoptosis |

Case Studies

-

Study on Antimicrobial Properties :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several brominated compounds, including 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics . -

Investigation of Anticancer Effects :

In vitro studies conducted on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The findings highlighted its potential as an anticancer agent, warranting further exploration in vivo .

Synthesis and Applications

The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one typically involves multiple steps, including:

- Bromination of phenolic compounds.

- Formation of the mercapto group through thiolation reactions.

This compound serves as a valuable intermediate in organic synthesis and medicinal chemistry, with applications extending to drug development and biochemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.